N-[3-(3-Oxopiperazine-1-carbonyl)phenyl]-4-(1H-pyrrol-1-YL)butanamide
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Overview
Description
N-[3-(3-Oxopiperazine-1-carbonyl)phenyl]-4-(1H-pyrrol-1-yl)butanamide is a complex organic compound that features a piperazine ring, a phenyl group, and a pyrrole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical sciences due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-Oxopiperazine-1-carbonyl)phenyl]-4-(1H-pyrrol-1-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the phenyl group and the pyrrole moiety. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-Oxopiperazine-1-carbonyl)phenyl]-4-(1H-pyrrol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the phenyl or pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or nitro groups.
Scientific Research Applications
N-[3-(3-Oxopiperazine-1-carbonyl)phenyl]-4-(1H-pyrrol-1-yl)butanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(3-Oxopiperazine-1-carbonyl)phenyl]-4-(1H-pyrrol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives, phenyl-substituted amides, and pyrrole-containing molecules. Examples include:
- N-(4-(1H-pyrrol-1-yl)butanoyl)piperazine
- 3-(3-Oxopiperazine-1-carbonyl)phenyl derivatives
- Pyrrole-1-yl butanamide analogs
Uniqueness
N-[3-(3-Oxopiperazine-1-carbonyl)phenyl]-4-(1H-pyrrol-1-yl)butanamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H22N4O3 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[3-(3-oxopiperazine-1-carbonyl)phenyl]-4-pyrrol-1-ylbutanamide |
InChI |
InChI=1S/C19H22N4O3/c24-17(7-4-11-22-9-1-2-10-22)21-16-6-3-5-15(13-16)19(26)23-12-8-20-18(25)14-23/h1-3,5-6,9-10,13H,4,7-8,11-12,14H2,(H,20,25)(H,21,24) |
InChI Key |
IQFCDMFQZFGYDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CC(=CC=C2)NC(=O)CCCN3C=CC=C3 |
Origin of Product |
United States |
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